2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200352
InChI: InChI=1S/C12H14N6O3S/c19-10(14-12-15-13-8-22-12)7-18-11(20)2-1-9(16-18)17-3-5-21-6-4-17/h1-2,8H,3-7H2,(H,14,15,19)
SMILES:
Molecular Formula: C12H14N6O3S
Molecular Weight: 322.35 g/mol

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC20200352

Molecular Formula: C12H14N6O3S

Molecular Weight: 322.35 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C12H14N6O3S
Molecular Weight 322.35 g/mol
IUPAC Name 2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H14N6O3S/c19-10(14-12-15-13-8-22-12)7-18-11(20)2-1-9(16-18)17-3-5-21-6-4-17/h1-2,8H,3-7H2,(H,14,15,19)
Standard InChI Key LXHVEPYCHMLYQJ-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3

Introduction

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic compound characterized by its complex heterocyclic structure. This molecule integrates a pyridazine ring substituted with a morpholine group and an acetamide moiety, alongside a thiadiazole unit. The unique arrangement of these functional groups suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves several steps, including:

  • Formation of the Pyridazine Core: This involves the synthesis of the pyridazine ring with the morpholine substitution.

  • Introduction of the Acetamide Group: The acetamide moiety is attached to the pyridazine ring.

  • Attachment of the Thiadiazole Unit: The final step involves linking the thiadiazole unit to the acetamide group.

Biological Activities

Research indicates that 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibits promising biological activities, particularly in:

  • Neurological Disorders: Potential therapeutic applications due to its interaction with central nervous system targets.

  • Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in disease pathways.

Biological ActivityPotential Application
Neurological DisordersTherapeutic agent for CNS-related conditions.
Enzyme InhibitionTreatment of diseases involving specific enzymatic pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamideMethoxyphenyl and morpholine ringsPotential CNS activity
Ethyl 2-[4-(4-methoxy-benzyl)-3-methyl-6-oxopyridazin-1-yl]acetateSimilar pyridazine coreAntiproliferative activity against cancer cell lines
N-(pyridin-2-yl)acetamideContains pyridine and acetamide groupsInvestigated for enzyme inhibition

Future Research Directions

Further research is needed to elucidate the mechanisms underlying the pharmacological effects of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide. This includes:

  • In Vitro Studies: To assess its interaction with specific biological targets.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

  • Quantitative Structure–Activity Relationship (QSAR) Studies: To predict its biological activity based on its chemical structure.

By exploring these avenues, researchers can better understand the potential therapeutic applications of this compound and its role in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator